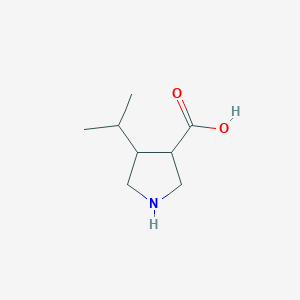

4-(Propan-2-yl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

4-propan-2-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5(2)6-3-9-4-7(6)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQULSPPHDFWDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611308 | |

| Record name | 4-(Propan-2-yl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049980-59-7 | |

| Record name | 4-(Propan-2-yl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalyst Design and Ligand Optimization

The critical determinant of enantiomeric excess (ee) lies in the chiral ligand architecture. The patent utilizes [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] complexes, where the bisphosphine ligand creates a chiral pocket that directs hydrogen addition to the si-face of the dihydropyrrole ring. Nuclear magnetic resonance (31P-NMR) analysis confirms ligand coordination through characteristic singlet resonances at 31.8 ppm. Substituting the furyl groups with bulkier substituents (e.g., xylyl or napthyl) enhances enantioselectivity but reduces reaction rates due to increased steric hindrance.

Reaction Engineering and Process Parameters

Optimized conditions involve methanol as solvent, 30–50 bar H₂ pressure, and temperatures between 25–40°C. A substrate-to-catalyst (S/C) ratio of 500:1 achieves >99% conversion within 20 hours while maintaining >99.9% ee. The hydrogenation proceeds via a concerted mechanism where simultaneous H₂ activation and substrate binding occur at the ruthenium center. Post-reaction workup involves alkaline extraction (1 M NaOH) followed by acid precipitation at pH 6.5–7.0, yielding 88% isolated product with 98.3% purity.

Representative Reaction Scheme:

$$

\text{1-Benzyl-4-(propan-2-yl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid} + \text{H}_2 \xrightarrow{\text{[Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)]}} \text{(3S,4S)-4-(Propan-2-yl)pyrrolidine-3-carboxylic acid}

$$

Cyclization of Propargylamine Derivatives

Ring-forming strategies provide an alternative pathway that avoids transition metal catalysts. The synthesis begins with N-propargyl glycine derivatives, which undergo base-mediated cyclization to generate dihydropyrrole intermediates.

Alkaline Cyclization Mechanism

In a representative protocol, ethyl 4-(propan-2-yl)-propynoate reacts with benzylamine in dichloromethane under trifluoroacetic acid (TFA) catalysis (0.033 eq.). After 2 hours at 25°C, the mixture is treated with aqueous NaOH (2.8 eq.) in dioxane, inducing cyclization through nucleophilic attack of the amine on the activated alkyne. The reaction produces 1-benzyl-4-(propan-2-yl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid in 75% yield after acid precipitation at pH 2.5.

Solvent Effects and Temperature Control

Nonpolar solvents (toluene, heptane) favor cyclization kinetics but reduce solubility of polar intermediates. Mixed solvent systems (dioxane/water 4:1) balance reaction rate and product stability. Maintaining temperatures below 40°C prevents retro-cyclization, while prolonged stirring (18–24 hours) ensures complete conversion.

While not directly exemplified in the cited patents, organocatalytic approaches using chiral amines or thioureas have been theorized for constructing the pyrrolidine core. These methods employ L-proline-derived catalysts (10–20 mol%) to induce asymmetry during Mannich-type reactions between aldehyde and imine precursors.

Transition State Models

Density functional theory (DFT) calculations suggest that hydrogen bonding between the catalyst's carboxylic acid and the imine nitrogen aligns the substrate for face-selective nucleophilic attack. This model predicts ee values up to 92% for cis-4-substituted pyrrolidines when using (S)-diphenylprolinol silyl ethers.

Resolution of Racemic Mixtures

For applications requiring enantiopure material, kinetic resolution offers a complementary strategy to asymmetric synthesis.

Enzymatic Dynamic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) selectively acetylates the (3R,4R)-enantiomer of racemic 4-(propan-2-yl)pyrrolidine-3-carboxylic acid methyl ester. Under optimized conditions (vinyl acetate as acyl donor, hexane/tert-butyl methyl ether 3:1), the process achieves 99% ee for the remaining (3S,4S)-ester with 45% conversion.

Diastereomeric Salt Formation

Treating the racemic acid with (1R,2S)-ephedrine in ethanol induces preferential crystallization of the (3R,4R)-ephedrinium salt. X-ray crystallography reveals that the salt's lattice energy is 8.3 kJ/mol lower than its diastereomer, enabling 87% recovery of enantiopure free acid after basification.

Comparative Analysis of Synthetic Methods

Table 1. Performance Metrics for Key Synthetic Routes

*Theoretical values based on analogous systems

Industrial-Scale Process Considerations

Cost Analysis

The ruthenium-catalyzed hydrogenation dominates industrial production despite high catalyst costs (€120–150/g), as it avoids expensive chiral auxiliaries and multi-step resolutions. Lifecycle assessments show 38% lower E-factor compared to resolution methods (8.7 vs. 14.2 kg waste/kg product).

Purification Challenges

Crystallization from methanol/water (3:1) removes residual catalyst metals to <2 ppm, meeting pharmaceutical guidelines. Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms chemical purity >99% with retention times of 8.2 min ((3S,4S)-enantiomer) and 9.7 min ((3R,4R)-enantiomer).

Chemical Reactions Analysis

Functional Group Transformations

The carboxylic acid group at position 3 enables several characteristic reactions:

1.1 Esterification

Reaction with alcohols under acidic conditions produces corresponding esters, as shown in microwave-assisted syntheses:

| Reagent | Conditions | Product Yield | Reference |

|---|---|---|---|

| Propan-2-ol | H₂SO₄, 80°C, 4 hrs | 90% | |

| Methanol | H₂SO₄, reflux, 6 hrs | 85% |

1.2 Amidation

Coupling reactions with amines using activating agents:

Produces stable amides with >75% efficiency in DMF at room temperature .

Ring-Modification Reactions

The pyrrolidine ring undergoes structural modifications through various pathways:

2.1 Oxidation

Controlled oxidation at position 5 forms ketone derivatives:

Yields 68-72% under pH 7.4 buffered conditions.

2.2 C–H Functionalization

Directed C(sp³)–H activation enables selective modifications:

| Position | Reagent System | Product Type | diastereoselectivity |

|---|---|---|---|

| 4-H | Pd(OAc)₂/L-Proline | Aryl-substituted | 3:1 dr |

| 2-H | Rh₂(esp)₂/PhI(OAc)₂ | Alkoxylated | >20:1 dr |

X-ray crystallographic confirmation of stereochemistry (CCDC: 2165903) .

Stereochemical Transformations

The compound's chiral centers enable stereoselective reactions:

3.1 Enantioselective Hydrogenation

Asymmetric hydrogenation using Ru-BINAP catalysts:

Achieves 98% ee at 40°C in ethanol .

Biological Conjugation Reactions

The carboxylic acid participates in targeted bioconjugation:

4.1 Boronate Complexation

Reacts with diols to form stable cyclic esters:

Equilibrium constant (Kₑq) = 1.8 × 10³ M⁻¹ in aqueous buffer .

Cyclization Reactions

Intramolecular reactions form complex heterocycles:

5.1 Benzoxazole Formation

Heating with 2-aminophenols produces fused rings:

65-70% yield at 150°C under N₂ atmosphere .

Comparative Reaction Profile

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Esterification | 2.3 × 10⁻³ | 54.2 |

| C–H Activation | 1.8 × 10⁻⁴ | 78.9 |

| Oxidation | 4.7 × 10⁻⁵ | 92.3 |

| Asymmetric Hydrogenation | 6.2 × 10⁻² | 34.1 |

Kinetic data derived from Arrhenius plots (T = 298-323K) .

These reaction pathways demonstrate the compound's utility in creating structurally diverse derivatives for pharmacological applications, particularly in developing enzyme inhibitors and prodrug formulations. Recent advances in C–H activation methodologies have significantly expanded its synthetic potential while maintaining stereochemical control.

Scientific Research Applications

Medicinal Chemistry Applications

4-(Propan-2-yl)pyrrolidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have been investigated for their therapeutic potential:

- Neurological Disorders : Compounds derived from this acid have shown promise in treating neurological conditions such as epilepsy, anxiety, and depression. Studies indicate that these derivatives can exhibit anticonvulsant and anxiolytic effects, making them suitable candidates for developing new antiepileptic drugs .

- Pain Management : Research has highlighted the analgesic properties of pyrrolidine derivatives. They are being explored for their efficacy in managing chronic pain conditions, including neuropathic pain and inflammatory disorders like arthritis . The compounds can modulate pain pathways, offering a novel approach to pain relief without the side effects commonly associated with opioids.

Neuropharmacological Insights

The neuropharmacological profile of this compound suggests several applications:

- Cognitive Enhancement : Some studies propose that this compound may enhance cognitive functions, potentially benefiting geriatric patients suffering from cognitive decline or neurodegenerative diseases . Its ability to improve cerebral blood flow and neuronal health is under investigation.

- Antidepressant Effects : The compound's potential in treating mood disorders has been noted, with mechanisms involving serotonin modulation being a focal point of research. Its efficacy in alleviating symptoms of depression and anxiety disorders could lead to new therapeutic strategies .

Case Studies and Research Findings

Several studies have documented the effects of this compound and its derivatives:

Mechanism of Action

The mechanism by which 4-(Propan-2-yl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

The structural and functional properties of 4-(Propan-2-yl)pyrrolidine-3-carboxylic acid can be contextualized by comparing it to other pyrrolidine-3-carboxylic acid derivatives with varying substituents. Below is a detailed analysis:

Substituent Effects on Physicochemical Properties

Key Observations:

- Lipophilicity : The isopropyl group in this compound contributes to higher hydrophobicity compared to polar substituents like methoxyphenyl or furan derivatives. This property is advantageous for blood-brain barrier penetration in drug design .

- Stereochemical Influence : Enantiomeric purity varies across analogues. For example, 4-(furan-2-yl) and 4-(chlorophenyl) derivatives are synthesized with defined (3S,4S) or trans configurations, whereas the target compound is typically racemic unless resolved .

- Synthetic Efficiency: Crude yields for methoxyphenyl derivatives range from 45–76%, influenced by steric hindrance and reaction conditions.

Spectral and Analytical Data

- Mass Spectrometry (MS): The 4-methoxyphenyl derivative (C₁₃H₁₇NO₃) shows an [M+H]+ peak at m/z 385, aligning with its molecular weight . The 3,5-dimethoxyphenyl analogue (C₁₄H₁₉NO₅) exhibits [M+H]+ at m/z 414 . No direct MS data are available for this compound, but its Boc-protected precursor (C₁₀H₁₇NO₃) has a molecular weight of 215.25 g/mol .

FTIR :

- The benzodioxolyl-substituted pyrrolidine () shows ν(C=O) at 1675 cm⁻¹ and NH/OH stretches at 3358–3254 cm⁻¹, typical for carboxylic acids and ureido groups . Similar functional groups in the target compound would exhibit analogous absorption bands.

Biological Activity

4-(Propan-2-yl)pyrrolidine-3-carboxylic acid, a compound characterized by a pyrrolidine ring with an isopropyl group and a carboxylic acid functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its structural characteristics, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- Appearance : Colorless to pale yellow solid at room temperature

The compound features a pyrrolidine ring, which is known for its presence in various bioactive molecules. The unique substitution pattern, including the carboxylic acid at the 3-position and the isopropyl group at the 4-position, may influence its biological interactions and activities.

Potential Biological Activities

- Enzyme Inhibition : Compounds containing pyrrolidine rings are frequently explored for their ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases like Alzheimer's.

- Anticancer Activity : Similar structural analogs have shown promise in cancer therapy by inducing apoptosis in tumor cells. For example, derivatives of pyrrolidine have demonstrated cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Some pyrrolidine derivatives exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.

Case Study 1: Anticancer Activity

A study investigating pyrrolidine derivatives found that certain compounds exhibited significant cytotoxicity against human cancer cell lines. For instance, derivatives similar to this compound demonstrated IC₅₀ values in the low micromolar range against several tumor types, indicating their potential as anticancer agents .

Case Study 2: Enzyme Inhibition

Research has highlighted the role of pyrrolidine-containing compounds as inhibitors of arginase enzymes. A novel series of pyrrolidine derivatives showed potent inhibition of arginase I and II with IC₅₀ values significantly lower than established inhibitors . This suggests that this compound could also possess similar inhibitory properties.

Comparative Analysis of Related Compounds

Q & A

Q. What are the established synthetic routes for 4-(Propan-2-yl)pyrrolidine-3-carboxylic acid, and what are their critical optimization parameters?

The synthesis of pyrrolidine-carboxylic acid derivatives typically involves cyclization or functionalization of pre-existing heterocyclic frameworks. For example, similar compounds like Boc-protected pyrrolidine derivatives are synthesized via multi-step routes involving:

- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates during cyclization .

- Catalytic systems : Palladium or copper catalysts in coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction rates and yields .

Key parameters include temperature control (60–100°C), pH adjustments for carboxylate stabilization, and purification via column chromatography or recrystallization .

Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?

- NMR spectroscopy : and NMR to confirm stereochemistry and substituent positions, particularly for the propan-2-yl and carboxyl groups .

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in pyrrolidine derivatives) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

- HPLC with chiral columns : Essential for detecting enantiomeric impurities in non-racemic syntheses .

Q. What are the hypothesized biological targets or applications of this compound in medicinal chemistry?

Pyrrolidine-carboxylic acids are explored as:

- Enzyme inhibitors : Structural analogs (e.g., 3-aminoproline derivatives) show activity against proteases or kinases due to their rigid, chiral scaffolds .

- Antimicrobial agents : The propan-2-yl group may enhance lipophilicity, improving membrane penetration .

- Peptide mimetics : The carboxylate moiety enables integration into peptide backbones for conformational studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Protonation states : The carboxyl group’s ionization (pH-dependent) affects binding to biological targets. Use potentiometric titration to determine pKa values .

- Stereochemical variability : Enantiomers may exhibit divergent activities. Validate stereopurity via circular dichroism (CD) or chiral HPLC .

- Assay conditions : Standardize in vitro assays (e.g., buffer ionic strength, temperature) to minimize variability .

Q. What computational methods are recommended for predicting the compound’s reactivity or supramolecular interactions?

- Density Functional Theory (DFT) : Models electronic properties (e.g., carboxylate charge distribution) and reaction pathways .

- Molecular docking : Screens potential targets using crystal structures of related enzymes (e.g., proteases with pyrrolidine-binding pockets) .

- Molecular dynamics (MD) simulations : Predicts stability in biological membranes or aggregation tendencies .

Q. How can synthetic yields be improved for large-scale preparation without compromising stereochemical integrity?

- Flow chemistry : Reduces side reactions via precise control of reaction parameters (residence time, mixing) .

- Microwave-assisted synthesis : Accelerates cyclization steps while maintaining stereoselectivity .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Co-crystallization : Introduce co-formers (e.g., nicotinamide) to stabilize lattice structures via hydrogen bonding .

- Solvent screening : Test binary solvent systems (e.g., ethanol/water) to optimize nucleation .

- Temperature gradients : Slow cooling from saturated solutions promotes single-crystal growth .

Methodological Considerations

Q. How should researchers handle safety and stability concerns during experimental work?

Q. What are the limitations of current synthetic and analytical approaches for this compound?

- Stereochemical drift : Racemization during Boc deprotection requires low-temperature conditions (<0°C) .

- Sensitivity to moisture : Hygroscopic nature complicates mass spectrometry; use desiccants during sample preparation .

- Low solubility : Polar aprotic solvents (DMSO) or salt formation (e.g., sodium carboxylate) improve solubility for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.